molecular formula C29H30O5 B13147606 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione CAS No. 94517-61-0

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione

Cat. No.: B13147606
CAS No.: 94517-61-0
M. Wt: 458.5 g/mol
InChI Key: NGWGFUOLIXFXBV-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex anthracene backbone substituted with butoxyphenyl and pentyl groups, which contribute to its distinct chemical behavior and potential utility in advanced material science and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts acylation of anthracene derivatives followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process would typically be optimized to minimize by-products and maximize efficiency, often involving advanced purification methods like recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene ring are replaced by other groups under the influence of catalysts like iron(III) chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Iron(III) chloride in chlorinated solvents.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in photodynamic therapy.

    Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in cancer treatment.

    Industry: Utilized in the development of advanced materials for organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione involves its ability to interact with light and generate reactive oxygen species. This photochemical property makes it useful in applications like photodynamic therapy, where it can target and destroy cancer cells. The molecular targets often include cellular membranes and DNA, leading to oxidative damage and cell death.

Comparison with Similar Compounds

  • 2-(4-Butoxyphenyl)-N-hydroxyacetamide
  • 4-Butoxy-N-hydroxybenzeneacetamide
  • 2-(4-Butoxybenzyl)-5-nitro-1H-benzimidazole

Uniqueness: 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione stands out due to its anthracene core, which imparts unique photophysical properties. Unlike simpler analogs, this compound’s extended conjugation and specific substituents enhance its stability and reactivity under light exposure, making it particularly valuable in photodynamic applications and organic electronics.

Properties

CAS No.

94517-61-0

Molecular Formula

C29H30O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione

InChI

InChI=1S/C29H30O5/c1-3-5-7-8-19-11-14-22-24(26(19)30)28(32)23-16-15-21(27(31)25(23)29(22)33)18-9-12-20(13-10-18)34-17-6-4-2/h9-16,30-31H,3-8,17H2,1-2H3

InChI Key

NGWGFUOLIXFXBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)C4=CC=C(C=C4)OCCCC)O

Origin of Product

United States

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